molecular formula C30H38ClN5O7S2 B051883 Enkephalin, pen(2,5)-4-chloro-phe(4)- CAS No. 122507-47-5

Enkephalin, pen(2,5)-4-chloro-phe(4)-

Cat. No. B051883
M. Wt: 680.2 g/mol
InChI Key: VTVUYFFDQHWCTJ-WMIMKTLMSA-N
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Description

Enkephalin, pen(2,5)-4-chloro-phe(4)- is a bioactive chemical . It is a selective agonist at the δ opioid receptor . The amino acid sequence is Tyr-D-Pen-Gly-p-Chloro-Phe-D-Pen with a disulfide bridge between 2-5 .


Synthesis Analysis

The synthesis of this compound involves modification by halogenation at the Phe4 residue . This modification was undertaken to improve the pharmacological characteristics of the delta-selective, cyclic peptide [D-Pen2, D-Pen5]enkephalin (DPDPE) .


Molecular Structure Analysis

The molecular weight of Enkephalin, pen(2,5)-4-chloro-phe(4)- is 647.81 . Its chemical formula is C30H41N5O7S2 . The SMILES string representation is CC1©SSC©©C@@HC@@HCc2ccc(O)cc2)C(=O)NCC(=O)NC@@Hcc3)C(=O)N[C@H]1C(O)=O .


Physical And Chemical Properties Analysis

The compound has a peptide content of approximately 70% . It is stored at a temperature of -20°C . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Opioid Growth Factor Derivatives in Cancer and Pain Management

One significant area of research involves the opioid growth factor (OGF), chemically known as Met-enkephalin, and its derivatives. OGF exhibits antitumor, analgesic, and immune-boosting properties. Clinical trials have demonstrated OGF therapy's safety and efficacy, either alone or combined with standard chemotherapies, in reducing tumor size without toxicity. This therapy opens new avenues for developing novel, non-toxic anticancer drugs endowed with analgesic activity (Budka et al., 2020).

Mass Spectrometry Standard and Instrumentation Calibration

Leucine enkephalin, closely related to Met-enkephalin, serves as a mass spectrometry standard due to its well-understood fragmentation mechanism. Its use facilitates testing new methodologies or instrument tuning. This peptide's detailed study offers insights into mass spectrometric fragmentation processes, aiding in the accurate calibration and improvement of mass spectrometry techniques (Sztáray et al., 2011).

Enkephalin's Role in Substance Use Disorders

Research indicates that enkephalins, endogenous opioid peptides, play a pivotal role in modulating neurotransmission within the reward pathway, influencing drug-taking and seeking behaviors. This highlights the potential of targeting enkephalinergic systems for developing treatments for substance use disorders (SUDs), underscoring the complex interplay between enkephalins and SUDs (Rysztak & Jutkiewicz, 2022).

Biphalin Analogues and Opioid Receptor Interaction

Biphalin, a dimeric structure based on enkephalin derivatives, demonstrates enhanced antinociceptive activity and binding affinity for μ and δ opioid receptors. Its unique structure contributes to a high analgesic potency, offering a promising basis for developing new analgesics with reduced dependency risks (Feliciani et al., 2012).

Dual Enkephalinase Inhibitors in Chronic Pain Management

Dual enkephalinase inhibitors (DENKIs) represent a novel approach in pain management, enhancing endogenous opioid ligands' effects by inhibiting their degradation. This mechanism offers a potentially safer alternative to traditional opioids for chronic pain management, with fewer adverse effects (Southerland et al., 2021).

Future Directions

The use of Enkephalin, pen(2,5)-4-chloro-phe(4)- and similar compounds in pain management is a topic of ongoing research . Dual enkephalinase inhibitors (DENKIs), which prevent the degradation of endogenous opioid ligands like enkephalins, can provide analgesia with fewer adverse effects than nonendogenous opioids . This suggests potential future directions for the development of new pain medications.

properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVUYFFDQHWCTJ-WMIMKTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153634
Record name Enkephalin, pen(2,5)-4-chloro-phe(4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin, pen(2,5)-4-chloro-phe(4)-

CAS RN

122507-47-5
Record name Enkephalin, pen(2,5)-4-chloro-phe(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, pen(2,5)-4-chloro-phe(4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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